molecular formula C30H20N6 B1249043 2,2':6',2'':6'',2''':6''',2'''':6'''',2'''''-Sexipyridine

2,2':6',2'':6'',2''':6''',2'''':6'''',2'''''-Sexipyridine

Cat. No. B1249043
M. Wt: 464.5 g/mol
InChI Key: QLHCXTDRHLNCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2':6',2'':6'',2''':6''',2'''':6'''',2'''''-sexipyridine is a linear sexipyridine in which six unsubstituted pyridine units are linked by five 2:6'-linkages.

Scientific Research Applications

Synthesis and Helical Transition-Metal Complexes

  • The compound 2,2':6',2'':6'',2''':6''',2'''':6'''',2'''''-sexipyridine (spy) has been successfully synthesized, enabling the formation of dinuclear double-helical complexes with various transition-metal ions like iron(II), cobalt(II), nickel(II), and others. The helical topology of such complexes, particularly the zinc complex of a substituted spy, has been confirmed through crystal structure analysis (Chotalia, Constable, Neuburger, Smith, & Zehnder, 1996).

Structural Versatility in Forming Metal Complexes

  • 2,2':6',2'':6'',2''':6''',2'''':6'''',2'''''-sexipyridine demonstrates significant structural versatility. It forms double helical binuclear complex cations with metals such as MnII, FeII, CuII, or CdII, and trinuclear complexes with CuI and AgI. The crystal and molecular structure of a double helical complex involving cadmium was particularly noted for its distinct structural features (Constable, Ward, & Tocher, 1991).

Enhanced Solubility in Metal Complexes

  • Substituted derivatives of 2,2':6',2'':6'',2''':6''',2'''':6'''',2'''''-sexipyridine, particularly those with 4-tert-butylphenyl, have been prepared. These ligands and their metal complexes exhibit greater solubility than their unsubstituted counterparts, without disrupting metal-centered processes. This aspect is vital for applications where solubility is a concern (Constable, Harverson, Smith, & Whall, 1994).

Water Oxidation Catalysis

  • A double-helical dicobalt(II) complex of 2,2':6',2'':6'',2''':6''',2'''':6'''',2'''''-sexipyridine has been found to catalyze water oxidation under visible light, showcasing its potential in photocatalysis. The complex achieved a high turnover number, suggesting its efficiency as a molecular catalyst in water oxidation reactions without producing any CoOx (Chen, Ng, Yiu, Lau, Zeng, & Lau, 2014).

properties

Product Name

2,2':6',2'':6'',2''':6''',2'''':6'''',2'''''-Sexipyridine

Molecular Formula

C30H20N6

Molecular Weight

464.5 g/mol

IUPAC Name

2-pyridin-2-yl-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]pyridin-2-yl]pyridine

InChI

InChI=1S/C30H20N6/c1-3-19-31-21(9-1)23-11-5-13-25(33-23)27-15-7-17-29(35-27)30-18-8-16-28(36-30)26-14-6-12-24(34-26)22-10-2-4-20-32-22/h1-20H

InChI Key

QLHCXTDRHLNCEE-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NC(=CC=C3)C4=CC=CC(=N4)C5=CC=CC(=N5)C6=CC=CC=N6

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NC(=CC=C3)C4=CC=CC(=N4)C5=CC=CC(=N5)C6=CC=CC=N6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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